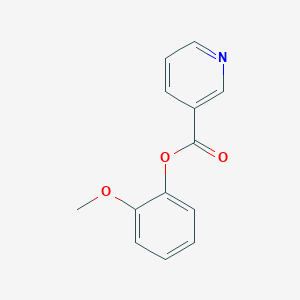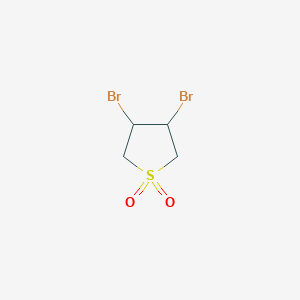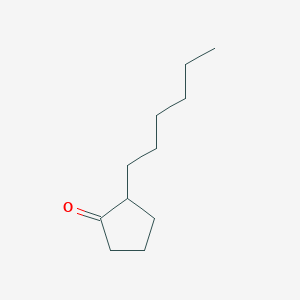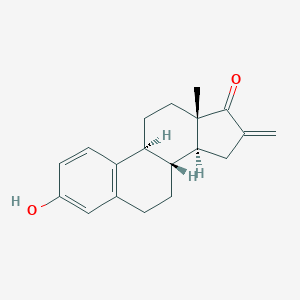
16-Methylene estrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methylene estrone (16-ME) is a synthetic derivative of estrone, a naturally occurring estrogen hormone in the human body. It is a potent estrogen receptor (ER) antagonist and has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases.
Mechanism Of Action
16-Methylene estrone acts as an ER antagonist by binding to the ER and preventing the binding of estrogen hormones. This results in the inhibition of estrogen-dependent cell growth and proliferation. In addition, 16-Methylene estrone has been shown to induce apoptosis in breast cancer cells.
Biochemical And Physiological Effects
16-Methylene estrone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, induce apoptosis in breast cancer cells, and inhibit the production of estrogen hormones. In addition, 16-Methylene estrone has been shown to have anti-inflammatory and anti-angiogenic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 16-Methylene estrone in lab experiments is its high potency as an ER antagonist. This allows for the use of lower concentrations of the compound in experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 16-Methylene estrone. One area of interest is the development of more potent and selective ER antagonists for use in breast cancer therapy. Another area of interest is the development of 16-Methylene estrone analogs with improved solubility and pharmacokinetic properties. Finally, 16-Methylene estrone could be studied for its potential use in other estrogen-dependent diseases, such as endometriosis and uterine fibroids.
Conclusion:
16-Methylene estrone is a synthetic derivative of estrone that has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It acts as an ER antagonist by preventing the binding of estrogen hormones and has been shown to inhibit the growth of breast cancer cells and induce apoptosis. While there are limitations to working with 16-Methylene estrone in lab experiments, there are several future directions for research on this compound that could lead to new treatments for estrogen-dependent diseases.
Synthesis Methods
16-Methylene estrone can be synthesized from estrone through a reaction with methylene iodide in the presence of a strong base. The resulting product is purified through column chromatography. This method yields a high purity product with a yield of approximately 40%.
Scientific Research Applications
16-Methylene estrone has been studied for its potential therapeutic applications in breast cancer and other estrogen-dependent diseases. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In addition, 16-Methylene estrone has been studied for its potential use in hormone replacement therapy and as a contraceptive.
properties
CAS RN |
10506-73-7 |
|---|---|
Product Name |
16-Methylene estrone |
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-16-methylidene-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H22O2/c1-11-9-17-16-5-3-12-10-13(20)4-6-14(12)15(16)7-8-19(17,2)18(11)21/h4,6,10,15-17,20H,1,3,5,7-9H2,2H3/t15-,16-,17+,19+/m1/s1 |
InChI Key |
DQCXOXIHZXIICM-VXNCWWDNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(=C)C2=O)CCC4=C3C=CC(=C4)O |
synonyms |
16-methylene estrone 16-methylene-estrone 3-hydroxy-16-methyleneestra-1,3,5(10)-triene-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



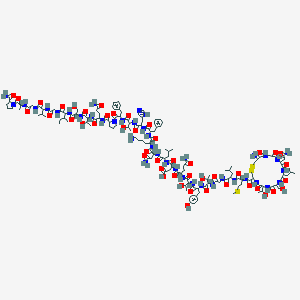
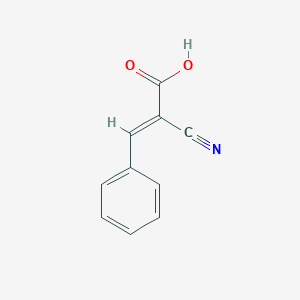
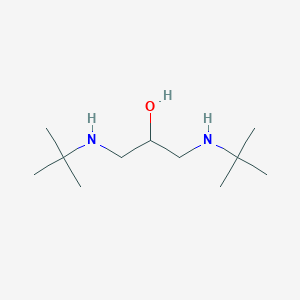
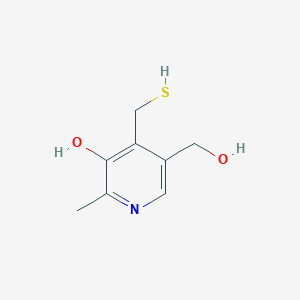
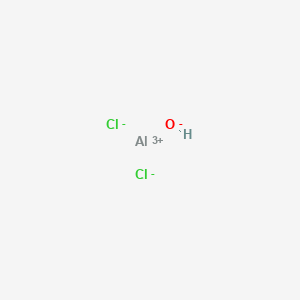
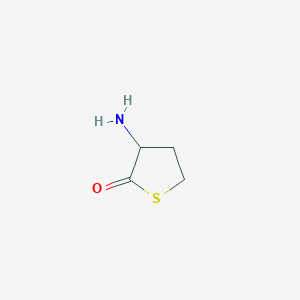
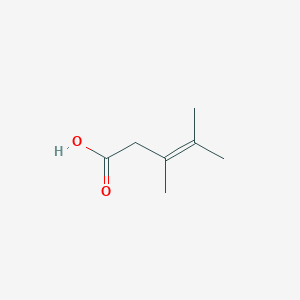

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
